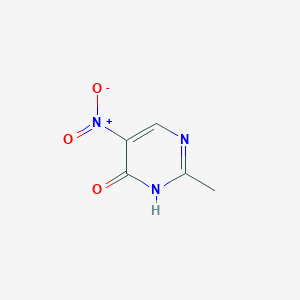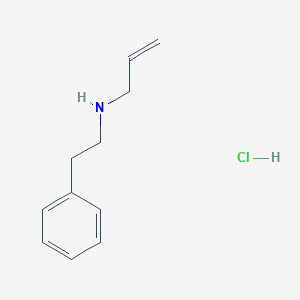
(2-Phenylethyl)(prop-2-en-1-yl)amine hydrochloride
Übersicht
Beschreibung
“(2-Phenylethyl)(prop-2-en-1-yl)amine hydrochloride” is a chemical compound with the CAS Number: 99858-44-3 . It has a molecular weight of 197.71 . The IUPAC name for this compound is N-(2-phenylethyl)-2-propen-1-amine hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “(2-Phenylethyl)(prop-2-en-1-yl)amine hydrochloride” is 1S/C11H15N.ClH/c1-2-9-12-10-8-11-6-4-3-5-7-11;/h2-7,12H,1,8-10H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2-Phenylethyl)(prop-2-en-1-yl)amine hydrochloride” has a melting point of 176-177 degrees Celsius . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Hydroamination Reactions :Hydroamination of 2-ethynyl-4,5,6,7-tetrahydroindoles using secondary dialkylamines, including derivatives related to (2-Phenylethyl)(prop-2-en-1-yl)amine, proceeds under mild conditions to yield various prop-2-en-1-ones. This method offers high stereoselectivity and good yield, demonstrating the compound's utility in synthesizing complex organic molecules (Sobenina et al., 2010).
Asymmetric Synthesis of Amino Acids :The compound has been utilized in the microwave-assisted condensation reaction for the preparation of chiral derivatives of β-Ala, which are vital for the asymmetric synthesis of β-amino acids. This demonstrates its potential in facilitating efficient and time-saving synthetic routes (Guzmán-Mejía et al., 2007).
Organic Synthesis and Catalysis :Research has shown the application of this compound in Au(I)-catalyzed cycloisomerization reactions, which are crucial for the synthesis of complex organic structures like bicyclo[3.2.0]hept-6-en-2-ones. Such applications highlight its role in advanced organic synthesis and catalysis (Lee et al., 2009).
Polymeric Material Modification :The compound has been employed in the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, impacting the properties of these polymers significantly. This application is particularly relevant in creating materials with enhanced thermal stability and biological activity (Aly & El-Mohdy, 2015).
Medicinal Chemistry and Drug Design :In medicinal chemistry, derivatives of this compound have been synthesized for potential applications in drug discovery, such as σ1 ligands, highlighting its relevance in the development of new therapeutic agents (Nakazato et al., 1999).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-9-12-10-8-11-6-4-3-5-7-11;/h2-7,12H,1,8-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNGSPAFOVMKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




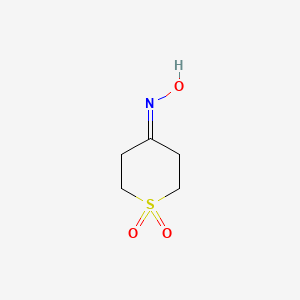

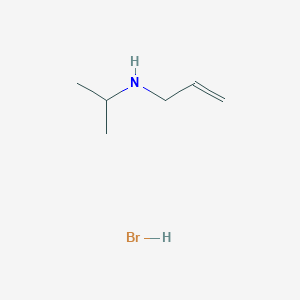

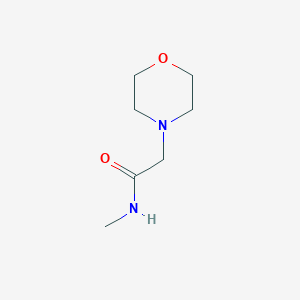





![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B3176557.png)
